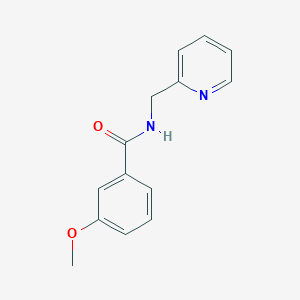![molecular formula C16H18N2O2S B5786750 N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell cycle regulation, specifically in the formation and function of the mitotic spindle during cell division. MLN8054 has been studied extensively in scientific research for its potential as a cancer therapy.
Mecanismo De Acción
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide inhibits Aurora A kinase by binding to the ATP binding site of the enzyme, preventing its activity. Aurora A kinase plays a critical role in the formation and function of the mitotic spindle during cell division, and inhibition of this enzyme leads to defects in mitosis and cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to affect normal cells. It has been shown to induce apoptosis in normal human lymphocytes and to inhibit the growth of normal human fibroblasts. However, the toxicity of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide to normal cells is generally lower than that observed in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide as a research tool is its specificity for Aurora A kinase, which allows for the study of the specific effects of inhibiting this enzyme. However, one limitation is that N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide may have off-target effects on other kinases, which could complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies involving N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide and other cancer therapies. Another area of interest is the identification of biomarkers that could predict response to N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide treatment. Additionally, further studies are needed to determine the long-term effects of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide treatment on normal cells.
Métodos De Síntesis
The synthesis of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-thiophenecarboxylic acid, followed by reduction of the nitro group to an amine and subsequent coupling with 3-methylbutanoyl chloride and 4-aminophenol. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in scientific research for its potential as a cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce cell cycle arrest and apoptosis. N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy, and has been shown to enhance their effects.
Propiedades
IUPAC Name |
N-[4-(3-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)10-15(19)17-12-5-7-13(8-6-12)18-16(20)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKCVCIERVTIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)





![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)


![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)